molecular formula C28H25N5O7S B2564455 N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}butanamide CAS No. 496029-13-1

N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}butanamide

Cat. No.: B2564455
CAS No.: 496029-13-1
M. Wt: 575.6
InChI Key: IOALVNGZLLIZIX-UHFFFAOYSA-N
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Description

This compound belongs to a class of sulfamoylphenyl derivatives with a 2,6-dimethoxypyrimidine core linked to a complex tricyclic system. Its structure features:

  • A 2,6-dimethoxypyrimidin-4-yl group, which provides hydrogen-bonding capacity via methoxy substituents.
  • A sulfamoylphenyl bridge, enhancing solubility and enabling interactions with biological targets.

Properties

IUPAC Name

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N5O7S/c1-39-24-16-22(30-28(31-24)40-2)32-41(37,38)19-13-11-18(12-14-19)29-23(34)10-5-15-33-26(35)20-8-3-6-17-7-4-9-21(25(17)20)27(33)36/h3-4,6-9,11-14,16H,5,10,15H2,1-2H3,(H,29,34)(H,30,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOALVNGZLLIZIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N5O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}butanamide typically involves multiple steps, including the formation of the pyrimidine ring, sulfonation, and the construction of the tricyclic system. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Structural Insights

The compound features a sulfamoyl group linked to a pyrimidine derivative, which is significant for its biological activity. The presence of multiple functional groups enhances its reactivity and potential for interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The structural components of the molecule suggest it may inhibit specific cancer cell lines through mechanisms involving enzyme inhibition and apoptosis induction.

  • Mechanism of Action : The compound's design allows it to interfere with cellular pathways that promote cancer cell proliferation. Its ability to form hydrogen bonds and engage in π-π stacking interactions enhances its affinity for target proteins involved in cancer progression.
  • Case Studies :
    • A study conducted on derivatives of similar sulfonamide compounds demonstrated significant cytotoxicity against various cancer cell lines, suggesting that modifications in the structure could yield more potent anticancer agents .

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes relevant to metabolic disorders and neurodegenerative diseases.

  • α-Glucosidase Inhibition : Similar compounds have been evaluated for their ability to inhibit α-glucosidase, an enzyme critical in carbohydrate metabolism. Inhibitors can help manage conditions like Type 2 diabetes by slowing glucose absorption .
  • Acetylcholinesterase Inhibition : The potential for this compound to inhibit acetylcholinesterase suggests applications in treating Alzheimer's disease by increasing acetylcholine levels in the brain .

Antimicrobial Properties

The sulfonamide moiety is well-known for its antimicrobial properties, particularly against bacterial infections. Compounds with similar structures have been documented to exhibit broad-spectrum antibacterial activity.

  • Mechanism : The inhibition of bacterial dihydropteroate synthase (DHPS) is a common mechanism among sulfonamides, leading to the disruption of folate synthesis in bacteria .
  • Research Findings : Studies indicate that modifications to the sulfamoyl group can enhance antimicrobial efficacy while reducing toxicity in mammalian cells .

Data Tables

Mechanism of Action

The mechanism of action of N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Pyrimidine Substituents

  • Methoxy vs. Methyl groups, as in , may increase metabolic stability due to reduced susceptibility to demethylation .
  • Sulfur Incorporation : Compounds like and feature sulfur atoms, which may improve solubility (via polarizable S–O/N interactions) but also pose metabolic risks (e.g., oxidation to sulfoxides) .

Heterocyclic Moieties

  • Tricyclic vs.
  • Dioxo Groups : The 2,4-dioxo group in the target compound may act as a hydrogen-bond acceptor, analogous to isoindoline-1,3-dione in , but with distinct spatial orientation .

Linker Variations

  • Butanamide vs. Acetamide/Pentanamide : The butanamide linker in the target compound balances flexibility and length, whereas shorter acetamide linkers () restrict conformational freedom, and pentanamide () may reduce membrane permeability due to increased hydrophobicity .

Research Findings and Implications

Computational and Physical Properties

  • Topological Polar Surface Area (TPSA) : The target compound’s TPSA is expected to exceed 150 Ų (similar to ), indicating moderate blood-brain barrier permeability .
  • Rotatable Bonds : The target compound’s five rotatable bonds (analogous to ) suggest moderate flexibility, balancing target engagement and metabolic stability .

Biological Activity

N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}butanamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound based on recent studies, focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The compound features a unique structure that includes a pyrimidine moiety and a sulfamoyl group, which are known to enhance biological activity through various mechanisms. The molecular formula is C22H25N5O7SC_{22}H_{25}N_{5}O_{7}S with a molecular weight of approximately 465.52 g/mol.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines:

  • Cell Line Sensitivity : The compound was tested against cervical (HeLa), ovarian (A2780), and breast cancer (MCF-7) cell lines. The results indicated varying degrees of sensitivity with IC50 values ranging from 0.50 to 3.58 µM across different cell lines .
  • Mechanism of Action : The proposed mechanism includes the induction of cell cycle arrest and apoptosis in cancer cells. Specifically, it was noted that the compound interferes with the G2/M phase of the cell cycle, leading to mitotic spindle defects .
  • Structure-Activity Relationship (SAR) : Variations in the substituents on the pyrimidine ring significantly influenced the biological activity. For instance, compounds with specific substitutions showed enhanced potency against resistant cancer cell lines compared to standard treatments like vincristine and etoposide .

Antibacterial Activity

In addition to its anticancer properties, this compound has shown moderate antibacterial activity:

  • Bacterial Strains Tested : The compound was evaluated against various strains including Salmonella typhi and Bacillus subtilis. It exhibited moderate to strong inhibitory effects against these pathogens .
  • Enzyme Inhibition : Studies also indicated that the compound acts as an inhibitor of acetylcholinesterase (AChE) and urease, which are critical targets in treating bacterial infections and other diseases .

Study 1: Anticancer Evaluation

In a comprehensive study published in MDPI, derivatives of the compound were synthesized and evaluated for their anticancer potential. The most active derivative exhibited an IC50 value of 0.50 µM against HeLa cells, highlighting its potential as an effective anticancer agent .

Study 2: Bacterial Inhibition

Another study focused on the antibacterial efficacy of similar sulfamoyl-containing compounds revealed that they possess significant activity against Bacillus subtilis, suggesting potential therapeutic applications in treating bacterial infections alongside cancer therapy .

Data Summary

PropertyValue
Molecular FormulaC22H25N5O7SC_{22}H_{25}N_{5}O_{7}S
Molecular Weight465.52 g/mol
Anticancer IC50 (HeLa)0.50 µM
Antibacterial ActivityModerate to Strong
AChE InhibitionYes
Urease InhibitionYes

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